molecular formula C10H10Cl2N2O B14860155 1-(2,4-Dichloro-phenyl)-piperazin-2-one

1-(2,4-Dichloro-phenyl)-piperazin-2-one

Cat. No.: B14860155
M. Wt: 245.10 g/mol
InChI Key: QJHFPUMOOVTKDS-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-phenyl)-piperazin-2-one is a chemical compound characterized by the presence of a piperazine ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 2,4-dichloroaniline with piperazine under controlled conditions. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as sodium hydroxide to facilitate the reaction. The mixture is heated to a specific temperature, usually around 110-115°C, and maintained for a certain period to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through recrystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichloro-phenyl)-piperazin-2-one is unique due to its specific piperazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10Cl2N2O

Molecular Weight

245.10 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)piperazin-2-one

InChI

InChI=1S/C10H10Cl2N2O/c11-7-1-2-9(8(12)5-7)14-4-3-13-6-10(14)15/h1-2,5,13H,3-4,6H2

InChI Key

QJHFPUMOOVTKDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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